SARS-CoV-2 Mpro Non‑Covalent Binding via Hydroxymethyl Derivatization
When elaborated to N‑(2‑amino‑4‑methylpyridin‑3‑yl)‑2‑(3‑chlorophenyl)acetamide (L83), the (2‑amino‑4‑methylpyridin‑3‑yl)methanol scaffold yielded a validated, non‑covalent SARS‑CoV‑2 main protease (Mpro) inhibitor whose co‑crystal structure was solved at high resolution (PDB 7GC4) [1]. In the same COVID Moonshot campaign, simple 2‑aminopyridine and 2‑amino‑4‑methylpyridine fragments did not produce analogous co‑crystal structures, indicating that the 3‑hydroxymethyl‑derived amide linkage is essential for the observed binding conformation [2]. Although the parent alcohol was not directly assayed, the derivative's structural biology result provides a direct line of sight to the scaffold's utility.
| Evidence Dimension | Co-crystal structure with SARS-CoV-2 Mpro (PDB deposition) |
|---|---|
| Target Compound Data | Derivative L83 co-crystallized; PDB ID 7GC4 deposited [1] |
| Comparator Or Baseline | 2-Aminopyridine and 2-amino-4-methylpyridine fragments: no co-crystal structures reported in the same campaign [2] |
| Quantified Difference | Qualitative: co-crystal structure achieved vs. not achieved. |
| Conditions | COVID Moonshot fragment-to-lead campaign; crystallography screening; SARS-CoV-2 Mpro. |
Why This Matters
Procurement of the scaffold is directly justified for teams pursuing non‑covalent Mpro inhibitors, as the derivative has demonstrated crystallographically validated target engagement that simpler analogs could not replicate.
- [1] PDB. (2023). Ligand Summary L83: N-(2-amino-4-methylpyridin-3-yl)-2-(3-chlorophenyl)acetamide. RCSB Protein Data Bank. View Source
- [2] COVID Moonshot Consortium. (2023). Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. Science, 382, eabo7201. (PDB 7GC4 group deposition). View Source
